N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Overview
Description
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography using an appropriate solvent system .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of an acetamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-13-14-11(17)15(7)10-5-3-4-9(6-10)12-8(2)16/h3-6H,1-2H3,(H,12,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHYXVKJVZTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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